2-(4-Methylthiophen-2-yl)ethanol

Description

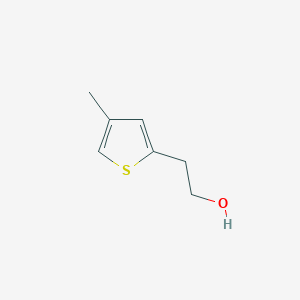

2-(4-Methylthiophen-2-yl)ethanol is a heterocyclic alcohol featuring a thiophene ring substituted with a methyl group at the 4-position and an ethanol moiety at the 2-position. Thiophene-based compounds are of significant interest in medicinal and materials chemistry due to their electronic properties and bioactivity. This compound’s structure combines the aromatic stability of the thiophene ring with the hydrophilicity of the ethanol group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-(4-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6-4-7(2-3-8)9-5-6/h4-5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKQZKUBMDJFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophen-2-yl)ethanol typically involves the functionalization of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophen-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(4-Methylthiophen-2-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition, estrogen receptor modulation, and antioxidant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(4-Methylthiophen-2-yl)ethanol with structurally related compounds, emphasizing substituent effects:

Pharmacological Potential

Phenyl-based alcohols like Tyrosol are established antioxidants but lack the heterocyclic diversity required for targeting specific enzymes.

Biological Activity

2-(4-Methylthiophen-2-yl)ethanol, a compound characterized by its thiophene ring structure, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The compound features a thiophene ring substituted with a methyl group and an ethanol moiety, which may influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Kinase Inhibition

The compound has demonstrated kinase inhibition activity , which is vital for regulating various cellular processes such as proliferation and apoptosis. In particular, it has been noted for its ability to inhibit specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent .

Estrogen Receptor Modulation

This compound acts as a modulator of estrogen receptors. This property may be leveraged in the treatment of hormone-related conditions, including certain types of breast cancer. The compound's ability to interact with estrogen receptors suggests it could play a role in therapies targeting hormonal pathways .

Study on Anticancer Properties

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer activities against various cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects, significantly reducing cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.3 | Apoptosis induction |

| MCF-7 | 12.8 | Cell cycle arrest |

Metabolic Studies

Metabolism studies have indicated that this compound undergoes hepatic metabolism, leading to the formation of several metabolites that retain biological activity. These metabolites were found to possess antioxidant properties similar to the parent compound .

Q & A

Q. What are the common synthetic routes for 2-(4-Methylthiophen-2-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing this compound precursors with reagents like amino acids or hydrazine hydrate in ethanol/water mixtures. For example, heating with glycine or anthranilic acid under reflux for 8 hours yields derivatives (e.g., brownish-red crystals) after recrystallization . Optimization includes adjusting solvent ratios (e.g., ethanol-water), reaction time, and temperature. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?

- Methodological Answer : Single crystals of derivatives (e.g., Schiff bases) are grown via slow evaporation of ethanol solutions. Data collection uses diffractometers, and structures are solved using SHELX software (e.g., SHELXL for refinement). Anisotropic displacement parameters are visualized with ORTEP . For example, a 5-chlorosalicylaldehyde derivative was analyzed to confirm bond angles and intermolecular interactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile solvents. Waste must be segregated and disposed via certified chemical waste services. Safety data sheets (SDS) recommend S26 (eye rinsing) and S37/39 (gloves/face protection) protocols .

Q. How can NMR and MS be used to characterize this compound derivatives?

- Methodological Answer : H NMR (500 MHz, DMSO-d) identifies aromatic protons (δ 7.6–8.0 ppm) and methylthio groups (δ 2.5–3.0 ppm). Mass spectrometry (EI, 70 eV) confirms molecular ions (e.g., m/z 286 [M+1] for thiadiazole derivatives). Elemental analysis validates C/H/N/S ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 14^{14}14C) be incorporated into this compound for mechanistic studies?

- Methodological Answer : C labeling at the aryl ring is achieved via precursor synthesis using toluene-(ring-1-C). Purification involves column chromatography (silica gel, ethyl acetate/hexane). Radiolabeled products are analyzed via scintillation counting and HPLC-radioisotope detection to track metabolic or degradation pathways .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths are addressed by re-refining data with SHELXL, testing alternative space groups, or using WinGX for symmetry checks. For twinned crystals, twin law refinement (e.g., BASF parameter in SHELXL) improves R-factors. Cross-validation with spectroscopic data (IR, NMR) resolves ambiguities .

Q. How do reaction mechanisms differ when this compound reacts with hydrazine versus amino acids?

- Methodological Answer : Hydrazine forms hydrazones via nucleophilic attack on carbonyl groups (6-hour reflux in ethanol), while amino acids undergo condensation to form amides or heterocycles (e.g., thiadiazoles). Mechanistic insights are gained via kinetic studies (e.g., monitoring pH dependence) and isolating intermediates (e.g., Schiff bases) .

Q. What computational tools predict the reactivity of this compound in complex reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA) model transition states and activation energies for reactions like nucleophilic substitutions. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes). QSAR models correlate substituent effects (e.g., methoxy vs. methylthio groups) with reaction rates .

Q. How are anisotropic displacement parameters analyzed to assess molecular flexibility in derivatives?

- Methodological Answer : ORTEP visualizes ellipsoids from X-ray data; elongated ellipsoids indicate dynamic disorder. TLS (Translation-Libration-Screw) refinement in SHELXL quantifies rigid-body motions. Comparing thermal parameters across derivatives identifies steric or electronic effects on molecular rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.